3-Pyridylacetic Acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-KMHHPTQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676124 |

Source

|

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190005-72-1 |

Source

|

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Pyridylacetic Acid-d6: Structure, Synthesis, and Application

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Research

In the landscape of pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools. 3-Pyridylacetic Acid-d6, a deuterated analog of a significant nicotine metabolite, offers enhanced sensitivity and accuracy in quantitative bioanalytical studies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility as an internal standard in mass spectrometry-based assays. The incorporation of six deuterium atoms provides a distinct mass shift, crucial for differentiating the analyte from its endogenous, non-labeled counterpart, thereby minimizing analytical interference and improving method robustness.

Core Molecular Profile of this compound

This compound is a synthetic, isotopically labeled form of 3-Pyridylacetic acid. The deuterium labels are strategically placed on the pyridine ring and the acetic acid moiety, resulting in a stable molecule with a higher mass than the natural compound.[1]

Chemical Structure and Isotopic Labeling

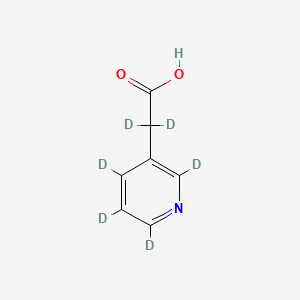

The IUPAC name for this compound is 2,2-dideuterio-2-(2,4,5,6-tetradeuterio-3-pyridinyl)acetic acid.[2] Its structure consists of a pyridine ring substituted at the 3-position with a deuterated acetic acid group. The notation "-d6" signifies the presence of six deuterium atoms, which replace hydrogen atoms at specific positions. Four deuterium atoms are on the pyridine ring and two are on the alpha-carbon of the acetic acid side chain.

Below is a diagram illustrating the chemical structure of this compound, highlighting the positions of the deuterium atoms.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇HD₆NO₂ | [3][4][5] |

| Molecular Weight | 143.17 g/mol | [2][3][5] |

| CAS Number | 1190005-72-1 | [2][3][5] |

| Appearance | White to Off-White Solid | [3][6] |

| Melting Point | 140-142°C | [6] |

| Solubility | Soluble in DMSO, Methanol, Water | [6] |

| Storage | -20°C Freezer | [6] |

Synthesis and Quality Control

The synthesis of this compound involves the introduction of deuterium atoms into the molecule, a process that requires specialized techniques to ensure high isotopic purity. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the deuteration of a suitable precursor.

General Synthetic Approach

A common strategy for the synthesis of deuterated aromatic compounds involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst. The synthesis of the unlabeled 3-Pyridylacetic acid can be achieved from its hydrochloride salt by treatment with a base like potassium hydroxide in an ethanol solution.[7]

The diagram below illustrates a conceptual workflow for the synthesis and purification of this compound.

Caption: Conceptual workflow for synthesis and quality control.

Quality Control and Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of this compound, rigorous quality control measures are implemented. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium atoms. The ¹H NMR spectrum of the unlabeled 3-Pyridylacetic acid hydrochloride shows characteristic peaks for the pyridine and acetic acid protons.[8]

-

Mass Spectrometry: MS is used to determine the molecular weight of the labeled compound and to quantify its isotopic purity. The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to the deuterated molecule, which is 6 mass units higher than the unlabeled analog.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Role as an Internal Standard

In LC-MS analysis, an internal standard is a compound that is added in a known amount to samples, calibrators, and quality controls. It is used to correct for variability in sample processing and instrument response. An ideal internal standard should have similar physicochemical properties to the analyte but a different mass-to-charge ratio (m/z). This compound is an excellent internal standard for the quantification of 3-Pyridylacetic acid because:

-

It co-elutes with the analyte during chromatographic separation.

-

It exhibits similar ionization efficiency in the mass spectrometer.

-

Its higher mass prevents interference from the endogenous analyte.

Metabolic Studies and Biomarker Quantification

3-Pyridylacetic acid is a known metabolite of nicotine and other tobacco alkaloids.[9][10] Its concentration in biological fluids, such as urine and plasma, is a reliable biomarker for tobacco exposure.[11] Accurate quantification of this biomarker is crucial in clinical and epidemiological studies. The use of this compound as an internal standard enables the development of highly sensitive and specific LC-MS methods for this purpose.

The non-labeled 3-Pyridylacetic acid and its derivatives are also used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients.[12][13] For instance, it is a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis.[9][12]

Experimental Protocol: Quantification of 3-Pyridylacetic Acid in Human Plasma

The following is a generalized protocol for the quantification of 3-Pyridylacetic acid in human plasma using LC-MS/MS with this compound as an internal standard.

Objective: To accurately measure the concentration of 3-Pyridylacetic acid in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Human plasma samples

-

3-Pyridylacetic acid analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of 3-Pyridylacetic acid and this compound in methanol.

-

Serially dilute the 3-Pyridylacetic acid stock solution to create calibration standards and quality control samples at various concentrations.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

-

Vortex and load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution program to separate the analyte from matrix components.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

3-Pyridylacetic acid: Monitor a specific precursor-to-product ion transition.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 3-Pyridylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the analytical workflow for this protocol.

Caption: Analytical workflow for 3-PAA quantification.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in the fields of drug metabolism, clinical chemistry, and toxicology. Its use as an internal standard in LC-MS assays ensures the accuracy and reliability of quantitative data for its non-labeled counterpart, a key biomarker of tobacco exposure. The detailed understanding of its chemical properties and the application of robust analytical methods, as outlined in this guide, are essential for its effective implementation in scientific research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Xpress Chems. (n.d.). Unlock the Potential: 3-Pyridylacetic Acid Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link][12]

-

SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link][13]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][3]

-

PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link][10]

Sources

- 1. This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 2. This compound | C7H7NO2 | CID 46782826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 1190005-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Pyridylacetic acid hydrochloride(6419-36-9) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of 3-Pyridylacetic Acid-d6

This guide provides an in-depth exploration of the synthesis and isotopic purity analysis of 3-Pyridylacetic Acid-d6, a deuterated analog of a key nicotinic acid homologue.[1] Designed for researchers, scientists, and professionals in drug development, this document details a strategic synthetic pathway and rigorous analytical methodologies to ensure high isotopic enrichment and chemical purity.

Introduction: The Significance of Deuterated Compounds

Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug molecule. This "deuterium difference" can lead to a reduced rate of metabolism, thereby enhancing the drug's half-life and bioavailability. 3-Pyridylacetic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The availability of its deuterated isotopologue, this compound, is crucial for metabolism studies, as internal standards for mass spectrometry-based quantification, and for the development of next-generation therapeutics with improved metabolic stability.

This guide outlines a robust synthetic route starting from deuterated 3-picoline, followed by oxidation and a one-carbon homologation. Furthermore, it provides detailed protocols for the definitive analysis of isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is approached in a three-step sequence, commencing with the deuteration of the starting material, 3-picoline. This is followed by the oxidation of the methyl group to a carboxylic acid, and finally, a chain extension to introduce the acetic acid moiety.

Caption: Synthetic pathway for this compound.

Step 1: Deuteration of 3-Picoline via Catalytic H/D Exchange

The foundational step is the efficient deuteration of the pyridine ring and the methyl group of 3-picoline. Catalytic hydrogen-deuterium (H/D) exchange is a powerful technique for this purpose, offering high levels of deuterium incorporation.[2][3] Platinum on carbon (Pt/C) is an effective catalyst for H/D exchange on aromatic systems using deuterium oxide (D₂O) as the deuterium source.[2]

Experimental Protocol: Catalytic H/D Exchange of 3-Picoline

-

Catalyst Activation: In a high-pressure reactor, suspend 10% Platinum on carbon (5 mol%) in deuterium oxide (D₂O, 20 mL).

-

Reaction Setup: Add 3-picoline (1 g, 10.7 mmol) to the reactor.

-

Deuteration: Seal the reactor, purge with nitrogen gas, and then pressurize with deuterium gas (D₂, 10 bar). Heat the reaction mixture to 150°C with vigorous stirring for 48 hours.

-

Work-up: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Extract the aqueous filtrate with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-picoline-d6.

Causality Behind Experimental Choices: The use of a heterogeneous catalyst like Pt/C simplifies product purification. D₂O serves as an inexpensive and readily available deuterium source. Elevated temperature and pressure are employed to overcome the activation energy for C-H bond cleavage on the aromatic ring and the methyl group, ensuring high isotopic enrichment.

Step 2: Oxidation of 3-Picoline-d6 to 3-Nicotinic Acid-d5

The subsequent step involves the selective oxidation of the deuterated methyl group of 3-picoline-d6 to a carboxylic acid, yielding 3-nicotinic acid-d5. Various oxidizing agents can be employed, with nitric acid being a common choice for this transformation.[4][5][6]

Experimental Protocol: Oxidation of 3-Picoline-d6

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-picoline-d6 (1 g, 9.9 mmol) in 68% nitric acid (10 mL).

-

Oxidation: Heat the reaction mixture to reflux (approximately 120°C) for 6 hours.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 3-4, leading to the precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-nicotinic acid-d5.

Causality Behind Experimental Choices: Nitric acid is a strong oxidizing agent capable of converting the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is performed under reflux to ensure a sufficient reaction rate. Careful pH adjustment during work-up is critical for the precipitation and isolation of the zwitterionic product.

Step 3: Arndt-Eistert Homologation to this compound

The final synthetic step is a one-carbon homologation of 3-nicotinic acid-d5 to the target molecule, this compound. The Arndt-Eistert reaction is a classic and reliable method for this transformation, proceeding through a diazoketone intermediate and a Wolff rearrangement.[7][8][9][10][11]

Experimental Protocol: Arndt-Eistert Homologation

-

Acid Chloride Formation: To a solution of 3-nicotinic acid-d5 (1 g, 7.8 mmol) in thionyl chloride (5 mL), add a catalytic amount of dimethylformamide (DMF). Heat the mixture at 70°C for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nicotinoyl chloride-d5.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether (20 mL) and cool to 0°C. Cautiously add an ethereal solution of diazomethane (prepared from Diazald®, approx. 3 equivalents) until a persistent yellow color is observed. Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature overnight.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (10 mol%) in triethylamine (2 mL). Add this catalyst solution to the diazoketone solution. The reaction mixture is then added dropwise to a stirred solution of water (10 mL) in dioxane (20 mL) at 60°C.

-

Work-up and Isolation: After the addition is complete, continue stirring at 60°C for 1 hour. Cool the mixture, acidify with 1 M HCl to pH 4, and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound.

Causality Behind Experimental Choices: The Arndt-Eistert reaction is a well-established method for homologating carboxylic acids with minimal side reactions. The conversion to the acid chloride activates the carboxyl group for reaction with diazomethane. The Wolff rearrangement, catalyzed by a silver salt, proceeds with high fidelity to yield a ketene, which is then trapped by water to form the desired acetic acid derivative.

Part 2: Isotopic Purity and Structural Verification

Rigorous analytical characterization is paramount to confirm the isotopic enrichment and structural integrity of the synthesized this compound. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation.[12]

Caption: Analytical workflow for isotopic purity determination.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a highly sensitive technique for determining the isotopic purity of a deuterated compound by analyzing the relative abundance of its isotopologues.[13][14][15]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

-

Data Analysis: Determine the relative abundance of the molecular ion peaks corresponding to the different isotopologues (d0 to d6). The isotopic purity is calculated based on the ratio of the peak area of the desired d6 isotopologue to the sum of the peak areas of all isotopologues.

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 | 138.0504 | - | - |

| d1 | 139.0567 | - | - |

| d2 | 140.0630 | - | - |

| d3 | 141.0693 | - | - |

| d4 | 142.0756 | - | - |

| d5 | 143.0819 | - | - |

| d6 | 144.0882 | - | - |

| Caption: Table for summarizing HRMS data of this compound isotopologues. |

Self-Validating System: The high mass accuracy of HRMS allows for the unambiguous identification of each isotopologue based on its precise mass-to-charge ratio. The observed isotopic distribution can be compared to the theoretical distribution based on the isotopic enrichment of the starting materials, providing a self-validating measure of the synthesis efficiency.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

NMR spectroscopy is a powerful tool for confirming the positions and extent of deuterium incorporation. Both ¹H and ²H NMR are valuable in this regard.[17][18][19]

¹H NMR Spectroscopy

¹H NMR is used to quantify the amount of residual, non-exchanged protons at each position. A significant decrease in the integral of a proton signal compared to a non-deuterated standard indicates successful deuteration at that site.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and an internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Compare the integrals of the aromatic and methylene proton signals of the sample to those of a non-deuterated standard. The percentage of deuteration at each position can be calculated from the reduction in signal intensity.

²H NMR Spectroscopy

²H NMR directly detects the deuterium nuclei, providing a definitive confirmation of their presence and location within the molecule. The chemical shifts in ²H NMR are identical to those in ¹H NMR.[20]

Experimental Protocol: ²H NMR Analysis

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., DMSO).

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the aromatic and methylene positions confirms successful deuteration.

| Position | ¹H NMR Signal Reduction (%) | ²H NMR Signal |

| Pyridine-H2 | - | Present |

| Pyridine-H4 | - | Present |

| Pyridine-H5 | - | Present |

| Pyridine-H6 | - | Present |

| Methylene-CH₂ | - | Present |

| Caption: Table for summarizing NMR data for this compound. |

Trustworthiness of Combined Analysis: The complementary nature of HRMS and NMR provides a high degree of confidence in the isotopic purity assessment. HRMS gives the overall distribution of isotopologues, while NMR confirms the specific sites of deuteration. This dual-validation approach ensures the trustworthiness of the analytical results.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded approach to the synthesis and isotopic purity analysis of this compound. The proposed multi-step synthesis, leveraging catalytic H/D exchange, oxidation, and Arndt-Eistert homologation, offers a viable pathway to this valuable deuterated compound. The detailed analytical protocols, employing both high-resolution mass spectrometry and NMR spectroscopy, provide a robust framework for the accurate determination of isotopic enrichment and structural confirmation. By understanding the causality behind the experimental choices and implementing these self-validating analytical systems, researchers and drug development professionals can confidently produce and characterize this compound for their specific applications.

References

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR - 2022 - Wiley Analytical Science. [Link]

-

Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Arndt–Eistert reaction. Grokipedia. [Link]

-

Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Scielo. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Arndt–Eistert Homologation. ResearchGate. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. [Link]

-

Iron-Catalyzed H/D Exchange of Primary Silanes, Secondary Silanes, and Tertiary Siloxanes. ACS Publications. [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]

-

Oxidation of 3-picoline in the liquid phase. ResearchGate. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

-

H–D Exchange Deuteration of Arenes at Room Temperature. ResearchGate. [Link]

-

Arndt–Eistert reaction. Wikipedia. [Link]

-

Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Royal Society of Chemistry. [Link]

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. [Link]

- New method for preparing 3-pyridine acetic hydrochloride.

-

Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

Sources

- 1. 3-Pyridylacetic acid hydrochloride | DPP-4 | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]

- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. isotope.com [isotope.com]

- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

Deconstructing the Certificate of Analysis for 3-Pyridylacetic Acid-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere document; it is the foundation of experimental integrity. This guide provides an in-depth technical exploration of the CoA for 3-Pyridylacetic Acid-d6, a deuterated internal standard crucial for bioanalytical and pharmacokinetic studies. By delving into the causality behind each analytical test, this paper aims to empower users to critically evaluate and fully leverage the data presented in a CoA, ensuring the accuracy and reproducibility of their research.

3-Pyridylacetic Acid is a metabolite of nicotine, and its deuterated analogue, this compound, serves as an ideal internal standard in mass spectrometry-based quantification assays. Its utility hinges on its chemical identity and isotopic purity, the verification of which is the primary role of the CoA.

I. Core Compound Analytics: Identity and Physicochemical Properties

The initial section of a CoA establishes the fundamental identity and properties of the compound. This information serves as the first point of verification for the end-user.

| Parameter | Specification | Significance and Experimental Rationale |

| Product Name | This compound | The unambiguous naming of the material. |

| CAS Number | 1190005-72-1 | The unique Chemical Abstracts Service registry number ensures precise identification.[1][2][3][4] |

| Molecular Formula | C₇HD₆NO₂ | Denotes the elemental composition, including the six deuterium atoms.[1][4][5] |

| Molecular Weight | 143.17 g/mol | The calculated molecular weight based on the isotopic composition.[1][2][3][4][5] |

| Appearance | White to Off-White Solid | A qualitative check for gross contamination or degradation.[3] |

Diagram 1: General Workflow for CoA Verification

Caption: A logical workflow for the initial review and verification of a CoA.

II. Purity and Composition: The Quantitative Core

This section forms the heart of the CoA, providing quantitative data on the purity of the material. For a deuterated standard, this is twofold: chemical purity and isotopic enrichment.

| Test | Method | Specification | Expert Insights and Rationale |

| Chemical Purity | HPLC | ≥99% | High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the presence of non-deuterated or other organic impurities. A high chemical purity ensures that the analytical signal is not confounded by extraneous compounds. |

| Isotopic Enrichment | Mass Spectrometry | ≥98% | This specification is critical for an internal standard. It indicates the percentage of the compound that is fully deuterated. High isotopic enrichment minimizes interference from the unlabeled analyte, which is crucial for accurate quantification at low concentrations.[6][7] |

| Water Content | Karl Fischer Titration | ≤0.5% | The presence of water can affect the accurate weighing of the standard and may promote degradation over time. Karl Fischer titration is a highly specific and precise method for water determination.[8][9][10][11][12] |

| Residual Solvents | Headspace GC-MS | Conforms to USP <467> | Solvents used in the synthesis and purification of the standard must be removed to prevent interference with the analysis and to avoid any potential toxicity. Headspace Gas Chromatography-Mass Spectrometry provides the necessary sensitivity to detect volatile organic compounds at trace levels. |

| Elemental Impurities | ICP-MS | Conforms to USP <232>/<233> | This analysis ensures that the standard is free from contamination with heavy metals, which can originate from catalysts or manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a sensitive technique for the detection of trace elements.[13][14][15][16][17] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To separate and quantify any non-deuterated 3-Pyridylacetic Acid or other organic impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute any potential impurities, and then re-equilibrating the column. For example, 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

-

Analysis:

-

Inject a known volume (e.g., 10 µL) of the sample solution.

-

The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.

-

Diagram 2: HPLC Purity Analysis Workflow

Caption: Workflow for determining chemical purity via HPLC.

III. Structural Confirmation: Spectroscopic and Spectrometric Analyses

This section of the CoA provides evidence for the correct chemical structure and isotopic labeling pattern of the compound.

| Test | Method | Specification | Expert Insights and Rationale |

| ¹H NMR | Nuclear Magnetic Resonance | Conforms to Structure | ¹H NMR is a powerful tool for structural elucidation. For this compound, the absence of proton signals corresponding to the deuterated positions confirms the success of the isotopic labeling. The remaining proton signals (if any) should match the expected pattern for the non-deuterated parts of the molecule. |

| Mass Spectrum | Mass Spectrometry (e.g., ESI-MS) | Conforms to Structure | The mass spectrum provides the mass-to-charge ratio (m/z) of the molecule. For this compound, the molecular ion peak should correspond to the calculated molecular weight of the deuterated compound, confirming the incorporation of six deuterium atoms. |

Interpreting the ¹H NMR Spectrum

For this compound, with deuterium on the pyridine ring and the alpha-carbon of the acetic acid moiety, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic region and the singlet corresponding to the -CH₂- group. The presence of any residual proton signals in these regions can be used to estimate the isotopic purity from an NMR perspective.

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1 µg/mL).

-

Infusion or LC-MS: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated molecule (d6).

-

Identify peaks corresponding to lower deuteration levels (d0 to d5).

-

The isotopic enrichment is calculated as the intensity of the d6 peak relative to the sum of the intensities of all isotopic peaks (d0 through d6).

-

Diagram 3: Mass Spectrometry Isotopic Enrichment Workflow

Caption: Workflow for determining isotopic enrichment by mass spectrometry.

IV. Conclusion: A Tool for Rigorous Science

The Certificate of Analysis for a deuterated internal standard like this compound is a testament to the rigorous quality control that underpins reproducible scientific research. By understanding the methodologies and the rationale behind each specification, researchers can confidently use these standards in their assays. This guide serves as a framework for interpreting the CoA, enabling scientists to not only verify the quality of their reagents but also to troubleshoot potential issues in their analytical methods. The ultimate goal is to ensure the integrity of the data generated, from discovery through to clinical applications.

V. References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Retrieved from [Link]

-

Mettler Toledo. Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

-

US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

-

UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

-

Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

-

Pharmaceutical Technology. (2021, February 2). Approaching Elemental Impurity Analysis. Retrieved from [Link]

-

ResearchGate. Figure S4. 1 H NMR of compound 9. Retrieved from [Link]

-

Pharmaffiliates. Pyridylacetic Acid-impurities. Retrieved from [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Pharmaffiliates. CAS No : 1190005-72-1| Chemical Name : this compound. Retrieved from [Link]

-

Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C7H7NO2 | CID 46782826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 5. scbt.com [scbt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. asistandards.com [asistandards.com]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. metrohm.com [metrohm.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. mt.com [mt.com]

- 13. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 14. usp.org [usp.org]

- 15. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

- 17. pharmtech.com [pharmtech.com]

role of 3-pyridylacetic acid in nicotine metabolism pathway

An In-depth Technical Guide on the Role of 3-Pyridylacetic Acid in the Nicotine Metabolism Pathway

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the role of 3-pyridylacetic acid (3-PAA) within the broader context of nicotine metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical origins of 3-PAA, its significance as a biomarker of tobacco exposure, and the analytical methodologies essential for its accurate quantification. By synthesizing current scientific literature, this guide offers both foundational knowledge and practical, field-proven insights into the study of this important nicotine metabolite. We will explore the enzymatic pathways leading to its formation, present detailed experimental protocols for its analysis, and provide visual representations of the core metabolic and analytical workflows to facilitate a deeper understanding.

Introduction: The Complex Landscape of Nicotine Metabolism

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolic transformation in the body, primarily mediated by hepatic enzymes.[[“]][2] The rate and pathway of this metabolism are critical determinants of nicotine's pharmacokinetic profile, influencing smoking behavior, dependence, and the risk of tobacco-related diseases. The major metabolic pathway, accounting for 70-80% of nicotine transformation in humans, is the C-oxidation pathway catalyzed predominantly by the cytochrome P450 2A6 (CYP2A6) enzyme, which converts nicotine to cotinine.[2][3][4] Cotinine is subsequently metabolized to trans-3'-hydroxycotinine (3HC).[[“]][4]

Other significant pathways include N-oxidation by flavin-containing monooxygenase 3 (FMO3) to form nicotine N'-oxide, and N-glucuronidation by UDP-glucuronosyltransferases (UGTs).[[“]][2][3] While these major pathways have been extensively studied, a complete understanding of nicotine's metabolic fate requires examination of less abundant, yet significant, metabolites. 3-Pyridylacetic acid (3-PAA), a breakdown product of nicotine and other tobacco alkaloids, represents one such metabolite, offering additional insights into tobacco exposure and metabolism.[5][6][7]

Biochemical Formation and Significance of 3-Pyridylacetic Acid (3-PAA)

3-Pyridylacetic acid is a monocarboxylic acid identified as a human xenobiotic metabolite resulting from the degradation of tobacco alkaloids.[7] Its presence in biological fluids is a direct indicator of exposure to tobacco products.

Metabolic Precursors of 3-PAA

While a minor metabolite in the grand scheme of total nicotine disposition, the pathway to 3-PAA formation is distinct. Early research identified 3-PAA in the urine of dogs following the administration of nicotine, suggesting its origin from the pyridine ring structure inherent to nicotine.[8][9] Further studies have elucidated that 3-PAA is formed from precursors such as γ-(3-pyridyl)-β-oxobutyric acid, which itself is derived from the known nicotine metabolite γ-(3-pyridyl)-β-oxo-N-methylbutyramide.[8]

A more significant and direct precursor to 3-PAA is the tobacco alkaloid myosmine. Myosmine, present in tobacco products and various foods, is metabolized into two major products: 4-oxo-4-(3-pyridyl)butyric acid and 3-pyridylacetic acid. This pathway underscores that 3-PAA levels can reflect exposure to a broader range of tobacco alkaloids beyond just nicotine.

Quantitative Yield from Myosmine Metabolism

Studies investigating myosmine metabolism have provided quantitative data on the yields of its primary metabolites. This information is crucial for understanding the relative contribution of this pathway to the overall metabolic profile of tobacco users.

| Precursor | Metabolite | Metabolic Yield |

| Myosmine | 3-Pyridylacetic acid | 20-26%[10] |

| Myosmine | 4-oxo-4-(3-pyridyl)butyric acid | 50-60%[10] |

Visualization of the Metabolic Pathway

The metabolic conversion of myosmine, a key tobacco alkaloid, into 3-PAA and another major metabolite is a critical pathway for researchers to understand. The following diagram illustrates this biochemical transformation.

Caption: Metabolic conversion of Myosmine to 3-PAA.

Analytical Methodologies for the Quantification of 3-PAA

Accurate and robust analytical methods are paramount for determining the concentration of 3-PAA in biological matrices, thereby enabling its use as a reliable biomarker. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a well-established technique for this purpose.[10][11][12]

General Analytical Workflow

The quantification of 3-PAA from complex biological samples like urine or plasma follows a standardized workflow designed to isolate the analyte, separate it from matrix components, and detect it with high sensitivity and specificity.

Caption: General workflow for 3-PAA analysis.

Experimental Protocol: Isocratic HPLC-UV Method

This protocol provides a robust and reproducible method for the baseline separation and quantification of 3-PAA, adapted from established methods for analyzing pyridylacetic acid isomers.[10][11]

Objective: To separate and quantify 3-Pyridylacetic acid using isocratic reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

-

HPLC system equipped with a UV detector.

-

Column: Primesep C (4.6 x 150 mm, 5 µm, 100 Å) or equivalent C18 column.[10]

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate.

Method Parameters:

-

Mobile Phase Preparation:

-

Prepare a 10 mM ammonium formate buffer in HPLC-grade water.

-

Adjust the pH of the buffer to 4.0 using formic acid.

-

The final mobile phase is a mixture of the aqueous buffer and acetonitrile. A typical starting ratio is 90:10 (Aqueous:Acetonitrile).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation (Urine):

-

Collect a mid-stream urine sample in a sterile container.

-

Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitate.

-

Filter the resulting supernatant through a 0.22 µm syringe filter to remove particulates.

-

Dilute the filtered sample 1:10 with the mobile phase before injection to minimize matrix effects.

Quantification:

-

Prepare a series of calibration standards of a certified 3-PAA reference standard in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject each standard and generate a calibration curve by plotting the chromatographic peak area against the known concentration.

-

Inject the prepared biological samples.

-

Determine the concentration of 3-PAA in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Conclusion

3-Pyridylacetic acid, while not one of the most abundant metabolites of nicotine, holds significant value as a specific biomarker for exposure to tobacco alkaloids. Its formation, primarily from the tobacco alkaloid myosmine, provides a complementary analytical target to the more common biomarkers like cotinine and 3HC. The analytical methods detailed in this guide, particularly HPLC-UV, offer a reliable and accessible means for its quantification in research and clinical settings. A thorough understanding of these minor metabolic pathways is essential for developing a complete picture of nicotine's disposition and for refining our tools for assessing tobacco use and its associated health risks. Further investigation into the pharmacokinetics of 3-PAA and its correlation with different types of tobacco product use will continue to enhance its utility in the field.

References

- Consensus. (n.d.). Nicotine Metabolism in the Body: Pathways, Enzymes, and Individual Variation.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central.

- Human Metabolome Database. (n.d.). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538).

- Beilstein Journals. (2018). The enzymes of microbial nicotine metabolism.

- ClinPGx. (n.d.). Nicotine Pathway, Pharmacokinetics.

- Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction.

- McKennis, H., Bowman, E. R., & Turnbull, L. B. (1961). Mammalian Degradation of (-)-Nicotine to 3-Pyridylacetic Acid and Other Compounds. Proceedings of the Society for Experimental Biology and Medicine.

- TargetMol. (n.d.). 3-Pyridylacetic acid hydrochloride | DPP-4.

- MedchemExpress.com. (n.d.). 3-Pyridylacetic acid hydrochloride | Metabolic Product.

- PubMed. (1960). [3-Pyridylacetic acid: drug kinetics and relations with the metabolism of nicotinic acid].

- Benchchem. (n.d.). A Technical Guide to the Biological Significance of 3-Pyridylacetic Acid in Human Metabolism.

- PubChem. (n.d.). 3-Pyridineacetic acid.

- SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride.

- PubMed. (1961). Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds.

- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.

Sources

- 1. consensus.app [consensus.app]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. 3-Pyridylacetic acid hydrochloride | DPP-4 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mammalian Degradation of (-)-Nicotine to 3-Pyridylacetic Acid and Other Compounds.∗ | Semantic Scholar [semanticscholar.org]

- 9. Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

- 12. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

3-Pyridylacetic Acid: A Technical Guide to its Role as a Biomarker for Tobacco Exposure

Abstract

This technical guide provides a comprehensive overview of 3-pyridylacetic acid (3-PAA) as a emerging biomarker for assessing exposure to tobacco products. While cotinine remains the gold standard, understanding alternative metabolites like 3-PAA is crucial for a more nuanced interpretation of tobacco exposure and for specific research applications. This document details the metabolic origins of 3-PAA from tobacco alkaloids, offers in-depth protocols for its analytical quantification, and discusses its advantages and current limitations. This guide is intended for researchers, clinical scientists, and drug development professionals engaged in tobacco exposure studies, smoking cessation research, and public health.

Introduction: The Evolving Landscape of Tobacco Exposure Biomarkers

The accurate assessment of tobacco use and exposure is fundamental to clinical research, public health surveillance, and the development of smoking cessation therapies. Self-reporting is notoriously unreliable, necessitating the use of objective biochemical markers. For decades, cotinine, the primary metabolite of nicotine, has been the biomarker of choice due to its high specificity and longer half-life (16-18 hours) compared to nicotine (around 2 hours)[1]. However, the complex metabolic fate of nicotine and other tobacco alkaloids presents a suite of potential biomarkers that can offer complementary information.

3-Pyridylacetic acid (3-PAA) is a metabolite of nicotine and other tobacco alkaloids, making it a specific indicator of tobacco exposure[2][3]. As a monocarboxylic acid, its chemical properties differ significantly from cotinine, influencing its pharmacokinetic profile and the analytical strategies required for its detection[2]. This guide provides the scientific and technical foundation for researchers to incorporate 3-PAA into their biomarker panels.

The Metabolic Genesis of 3-Pyridylacetic Acid

3-PAA is a breakdown product of several tobacco alkaloids, primarily nicotine[2][3][4]. While the complete enzymatic pathway in humans is not fully elucidated, early studies have identified key intermediates. The formation of 3-PAA is not a primary route of nicotine metabolism like the conversion to cotinine, which accounts for 70-80% of nicotine disposition[1]. Instead, it represents a secondary pathway.

A likely precursor to 3-PAA is γ-(3-pyridyl)-β-oxobutyric acid. This intermediate is derived from another known nicotine metabolite, γ-(3-pyridyl)-β-oxo-N-methylbutyramide[5]. The metabolic cascade involves oxidative processes that cleave the pyrrolidine ring of nicotine, eventually leading to the formation of the acetic acid side chain on the pyridine ring. The alkaloid myosmine, also present in tobacco, is another significant source of 3-PAA[6].

Figure 1: Hypothesized metabolic pathway of nicotine to 3-PAA.

Understanding this pathway is critical for interpreting 3-PAA concentrations, as genetic polymorphisms in the metabolizing enzymes could potentially influence its formation rate, similar to the well-documented impact of CYP2A6 variations on cotinine levels.

Comparative Analysis: 3-PAA vs. Cotinine

The utility of any biomarker is defined by its pharmacokinetic properties and its correlation with exposure. While data for 3-PAA is less extensive than for cotinine, a comparative framework highlights its potential role.

| Feature | 3-Pyridylacetic Acid (3-PAA) | Cotinine (Gold Standard) |

| Parent Compound | Nicotine & other tobacco alkaloids | Nicotine |

| Biomarker Type | Minor Nicotine Metabolite | Major Nicotine Metabolite |

| Half-Life | Not definitively established in humans. The half-life of its isomer, 2-pyridylacetic acid, is approximately 5.2 hours[7]. | Approx. 16–18 hours[1]. |

| Detection Window | Likely shorter than cotinine, estimated to be 1-2 days. | Typically 2–4 days post-exposure[1]. |

| Primary Matrix | Urine | Urine, Saliva, Blood, Hair |

| Specificity | High for tobacco products. | High for nicotine intake (tobacco or NRT). |

| Clinical Utility | Emerging; potentially useful for recent exposure assessment. | Gold standard for biochemical verification of smoking status and recent exposure. |

The shorter potential half-life of 3-PAA suggests it may be a more sensitive marker for very recent tobacco use or for tracking short-term abstinence, whereas cotinine provides a better picture of regular, ongoing use over the previous few days.

Analytical Methodologies for 3-PAA Quantification

Accurate quantification of 3-PAA in biological matrices, primarily urine, requires robust and validated analytical methods. Due to its acidic nature and polarity, specific sample preparation and chromatographic conditions are necessary.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the preferred method for cleaning up and concentrating 3-PAA from complex urine matrices prior to LC-MS/MS analysis. A mixed-mode anion exchange SPE protocol is effective for isolating acidic compounds like 3-PAA.

Figure 2: General workflow for SPE of 3-PAA from urine.

Detailed Protocol: Solid-Phase Extraction (SPE) of 3-PAA from Urine

This protocol is adapted from established methods for urinary organic acids and requires validation for 3-PAA.

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

-

Transfer 1 mL of supernatant to a clean tube.

-

Add an internal standard (e.g., 3-Pyridylacetic acid-d4) to all samples, calibrators, and quality controls.

-

Acidify the sample to a pH of ~3-4 by adding 50 µL of 10% formic acid in water. Vortex to mix.

-

-

SPE Column Conditioning:

-

Use a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL).

-

Condition the column by passing 1 mL of methanol, followed by 1 mL of deionized water.

-

Equilibrate the column by passing 1 mL of 1% formic acid in water. Do not allow the column to go dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the equilibrated SPE column.

-

Pass the sample through the column at a slow, steady flow rate (approx. 1 drop per second).

-

-

Washing:

-

Wash the column with 1 mL of 1% formic acid in water to remove hydrophilic interferences.

-

Wash the column with 1 mL of acetonitrile to remove non-polar interferences. Dry the column under vacuum or nitrogen for 5 minutes.

-

-

Elution:

-

Elute the 3-PAA by passing 1 mL of 5% ammonium hydroxide in methanol through the column. Collect the eluate.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying 3-PAA. The following is a representative method adapted from validated protocols for the isomer 2-pyridylacetic acid and other nicotine metabolites, which should serve as a strong starting point for in-house validation[6][7].

Representative LC-MS/MS Protocol for 3-PAA

-

Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 5% B, hold for 0.5 min.

-

Linearly increase to 95% B over 3.0 min.

-

Hold at 95% B for 1.0 min.

-

Return to 5% B in 0.1 min and re-equilibrate for 1.4 min.

-

Total Run Time: 6.0 minutes

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical - Requires empirical determination):

-

3-PAA: Q1: 138.1 -> Q3: 92.1 (loss of -COOH and H)

-

3-PAA-d4 (Internal Standard): Q1: 142.1 -> Q3: 96.1

-

-

Self-Validating System: Key Validation Parameters

To ensure trustworthiness, the described method must be validated according to regulatory guidelines. Key parameters to assess include:

-

Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (RSD < 20%) and accuracy (80-120%).

-

Precision and Accuracy: Intra- and inter-day precision (RSD < 15%) and accuracy (85-115%) at low, medium, and high QC levels.

-

Matrix Effects: Assess ion suppression or enhancement from the urine matrix.

-

Recovery: Determine the efficiency of the SPE process.

-

Stability: Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Data Interpretation and Future Directions

Currently, there is a scarcity of published data on the urinary concentration of 3-PAA in diverse populations of smokers and non-smokers. One study reported a geometric mean concentration of 7.72 µg/mL (7720 ng/mL) in the urine of volunteers, though their smoking status was not specified[1]. For comparison, typical urinary cotinine levels are <10 ng/mL in non-smokers, while in active smokers, they can range from 200 ng/mL to over 2000 ng/mL[8][9].

The high concentration reported for 3-PAA, if representative of smokers, suggests that it is readily detectable. However, robust clinical studies are required to establish definitive concentration ranges and cut-off values to differentiate between active smokers, passively exposed individuals, and non-smokers.

Advantages of 3-PAA as a Biomarker:

-

High Specificity: Derived from tobacco alkaloids, its presence is a clear indicator of tobacco exposure.

-

Different Pharmacokinetics: Its potentially shorter half-life could provide a more immediate snapshot of recent use compared to cotinine.

Limitations and Research Needs:

-

Lack of Pharmacokinetic Data: The half-life, Tmax, and detection window in humans are not well-characterized.

-

Limited Quantitative Data: There is no established database of "typical" concentrations in different user groups.

-

Metabolic Pathway: The precise enzymes and factors influencing its formation from nicotine are not fully known.

Conclusion

3-Pyridylacetic acid is a promising, yet underutilized, biomarker of tobacco exposure. Its unique chemical nature and metabolic origin offer a complementary tool to the well-established cotinine measurement. This technical guide provides the foundational knowledge and detailed analytical frameworks necessary for its quantification. While the provided protocols offer a robust starting point, the clear need for further research to establish its pharmacokinetic profile and population-level concentration data is evident. As analytical technologies advance, the inclusion of 3-PAA in a broader panel of nicotine metabolites will undoubtedly provide a more comprehensive and accurate picture of tobacco exposure, aiding researchers in their efforts to understand and combat the global health impact of tobacco use.

References

-

McKennis, H., Bowman, E. R., & Turnbull, L. B. (1961). Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds. Proceedings of the Society for Experimental Biology and Medicine, 107, 145-148. [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

-

Lu, X. (2021). Analysis of Nicotine Metabolites in Three Ethnic Groups. University of Minnesota Digital Conservancy. [Link]

-

Murphy, S. E., et al. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Biological Chemistry, 289(43), 29654–29662. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). Retrieved from [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

-

Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-1271. [Link]

-

ResearchGate. (n.d.). Pathways of nicotine metabolism. Retrieved from [Link]

-

Goniewicz, M. L., et al. (2011). Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking. Nicotine & Tobacco Research, 13(3), 202-208. [Link]

-

Jung, S., et al. (2019). Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances. Journal of Analytical Toxicology, 43(1), 1-8. [Link]

-

Riboli, E., et al. (1990). Relation of urinary cotinine concentrations to cigarette smoking and to exposure to other people's smoke. Thorax, 45(5), 356-361. [Link]

-

Zwickenpflug, W., et al. (2005). Metabolism of myosmine in Wistar rats. Drug Metabolism and Disposition, 33(11), 1648-1656. [Link]

-

Singh, R., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. Biomedical Chromatography, 31(2). [Link]

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

Sources

- 1. Differences in the urinary metabolites of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in black and white smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]

- 4. Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary nicotine concentrations in cigarette and pipe smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Physical-and-Chemical-Properties-of-Deuterated-Pyridines

Introduction: The Strategic Advantage of Deuterium in Pyridine Scaffolds

For researchers, scientists, and drug development professionals, the pyridine ring is a ubiquitous scaffold, forming the core of countless therapeutic agents. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (D), offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth exploration of the physical and chemical properties of deuterated pyridines, offering insights into the rationale behind their use and practical methodologies for their characterization.

The primary impetus for deuterating pyridine-containing drug candidates is the Kinetic Isotope Effect (KIE) .[1][2] The carbon-deuterium (C-D) bond exhibits a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, resulting in a stronger bond and a higher activation energy for reactions involving its cleavage.[1][3] In drug metabolism, many pyridine derivatives undergo oxidation by cytochrome P450 (CYP) enzymes, a process often initiated by the abstraction of a hydrogen atom.[1] By strategically replacing a hydrogen at a metabolically vulnerable site with deuterium, the rate of this enzymatic degradation can be significantly attenuated.[1][4][5] This can translate to an improved pharmacokinetic profile, including a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[1][4][5]

Part 1: Comparative Physical Properties

The substitution of hydrogen with deuterium, while electronically subtle, imparts measurable differences in the physical properties of pyridine. These alterations, though often modest, are critical for understanding the behavior of deuterated pyridines in various experimental and physiological settings.

Molecular Weight, Boiling Point, Melting Point, and Density

The most immediate consequence of deuteration is an increase in molecular weight. For instance, the molecular weight of pyridine (C₅H₅N) is 79.10 g/mol , whereas that of fully deuterated pyridine-d₅ (C₅D₅N) is 84.13 g/mol .[6][7][8] This increase in mass generally leads to slight elevations in boiling point, melting point, and density, as summarized in the table below.

| Property | Pyridine (C₅H₅N) | Pyridine-d₅ (C₅D₅N) |

| Molecular Weight ( g/mol ) | 79.10 | 84.13[6][7][8] |

| Boiling Point (°C) | 115.2 | 114.4[9] |

| Melting Point (°C) | -41.6 | -41[9] |

| Density (g/mL at 25°C) | 0.9819[10] | 1.050[9] |

Note: Experimental values can vary slightly between sources.

Spectroscopic Properties: A Fingerprint of Deuteration

Spectroscopic techniques are indispensable for confirming the incorporation and location of deuterium atoms within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most direct evidence of deuteration is the disappearance or reduction in the intensity of proton signals at specific positions. The extent of deuteration can be quantified by comparing the integration of the remaining proton signals to a non-deuterated internal standard.[11]

-

²H NMR: Deuterium NMR provides direct observation of the deuterium nuclei, offering valuable information about their chemical environment and relaxation properties.[12]

-

¹³C NMR: Deuteration induces a small upfield shift (to lower ppm values) for the directly attached carbon atom and can also affect the multiplicity of the signal due to C-D coupling.

The chemical shifts for the residual protons in pyridine-d₅ are well-documented and serve as a crucial reference.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| α (C2, C6) | ~8.71 (broad) | ~149.9 |

| β (C3, C5) | ~7.55 (broad) | ~135.5 |

| γ (C4) | ~7.19 (broad) | ~123.5 |

Data for pyridine-d₅ in a suitable solvent.

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of a molecule are sensitive to the masses of its constituent atoms. The substitution of hydrogen with the heavier deuterium atom leads to a noticeable shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers) in the infrared (IR) and Raman spectra.[13][14] This isotopic shift is a hallmark of deuteration and can be used to confirm the presence of C-D bonds. For example, the C-H stretching vibrations in pyridine typically appear in the 3000-3100 cm⁻¹ region, while C-D stretching vibrations are observed at lower frequencies. Detailed vibrational assignments for pyridine and its various deuterated isotopologues have been extensively studied.[13][14][15][16]

Part 2: Chemical Properties and Reactivity

The introduction of deuterium can influence the chemical reactivity and equilibrium properties of the pyridine ring.

Acidity and Basicity (pKa)

The pKa of the pyridinium ion (C₅H₅NH⁺) is a measure of the basicity of the pyridine nitrogen. Deuteration can have a small but measurable effect on pKa. Studies have shown that the pKa of pyridinium-d₆⁺ ion in D₂O is slightly higher than that of the pyridinium ion in H₂O, indicating that deuterated pyridine is a slightly stronger base.[17] This can be attributed to the differences in the vibrational energies of the N-H and N-D bonds in the conjugate acid.

Kinetic Isotope Effect and Metabolic Stability

As previously mentioned, the primary chemical consequence of deuteration in a pharmaceutical context is the Kinetic Isotope Effect (KIE).[1][2] The KIE is the ratio of the rate constant of a reaction with a light isotope (kₗ) to that with a heavy isotope (kₕ). For C-H bond cleavage, the primary KIE (kₗ/kₕ) can be significant, often ranging from 2 to 7. This means that a reaction involving the breaking of a C-D bond can be up to seven times slower than the corresponding reaction with a C-H bond.

dot

Caption: Conceptual diagram of the Kinetic Isotope Effect.

This principle is leveraged to enhance the metabolic stability of pyridine-containing drugs. By identifying the "soft spots" on the molecule that are most susceptible to metabolic attack (often C-H bonds), selective deuteration can be employed to fortify these positions.[5]

Metabolic Switching: An Important Consideration

While deuteration can slow metabolism at a specific site, it is crucial to consider the possibility of "metabolic switching" or "metabolic shunting".[5] This phenomenon occurs when the blockage of one metabolic pathway leads to an increase in metabolism at an alternative, previously minor site.[5][18][19][20] Therefore, a comprehensive metabolic profiling of any deuterated drug candidate is essential to ensure that the altered metabolic pathway does not lead to the formation of new, potentially toxic metabolites.[4]

dot

Caption: Illustration of metabolic switching in deuterated compounds.

Part 3: Synthesis and Experimental Protocols

The synthesis of deuterated pyridines can be achieved through various methods, ranging from H/D exchange reactions on the pre-formed pyridine ring to the use of deuterated starting materials in a de novo synthesis.

Synthetic Strategies for Deuteration

-

H/D Exchange: This is a common method for introducing deuterium into a pyridine ring. It often involves treating the pyridine derivative with a deuterium source, such as D₂O, in the presence of a catalyst (e.g., palladium) or under basic conditions.[6][21][22] Recent advancements have also explored electrochemical methods for site-selective deuteration.[23][24]

-

Use of Deuterated Building Blocks: For more complex pyridine derivatives, it is often more efficient to incorporate deuterium early in the synthetic sequence by using commercially available deuterated precursors.[25][26]

-

Site-Selective Methods: A variety of modern synthetic methods have been developed to achieve site-selective deuteration of pyridines, which is crucial for targeting specific metabolic soft spots.[27][28][29]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for comparing the metabolic stability of a deuterated pyridine compound to its non-deuterated analog using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes and the NADPH regenerating system on ice.

-

Prepare a master mix of the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension to pre-warmed phosphate buffer.

-

Add the test compound to initiate the reaction (final concentration typically 1 µM).

-